3-bromo-N-(4-(furan-3-yl)benzyl)benzamide is an organic compound characterized by its unique structure, which includes a bromine atom, a benzamide group, and a furan ring. The molecular formula for this compound is C18H14BrNO2. It is noteworthy in the field of organic chemistry due to its potential applications in pharmaceuticals and materials science.
The compound can be sourced from various chemical suppliers and research databases, such as Benchchem and PubChem, which provide detailed information on its synthesis, properties, and potential applications.
3-bromo-N-(4-(furan-3-yl)benzyl)benzamide is classified as an aromatic amide due to the presence of the benzamide functional group. It also contains a furan moiety, placing it within the category of heterocyclic compounds. The bromine substituent adds to its reactivity and potential biological activity.
The synthesis of 3-bromo-N-(4-(furan-3-yl)benzyl)benzamide typically involves several key steps:
The industrial production of this compound often utilizes optimized reaction conditions including temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are commonly employed to ensure consistent production quality.
The molecular structure of 3-bromo-N-(4-(furan-3-yl)benzyl)benzamide can be represented using various chemical notation systems:
The compound has a molecular weight of approximately 364.21 g/mol. Its structural features contribute to its chemical reactivity and potential interactions with biological targets.
3-bromo-N-(4-(furan-3-yl)benzyl)benzamide can undergo several types of chemical reactions:
Common reagents for these reactions include:
These reactions allow for the modification of the compound's structure, potentially enhancing its biological activity.
The mechanism of action for 3-bromo-N-(4-(furan-3-yl)benzyl)benzamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The precise molecular targets depend on the specific application and biological context in which the compound is utilized.
Some notable physical properties include:
Key chemical properties include:
The stability of 3-bromo-N-(4-(furan-3-yl)benzyl)benzamide under various conditions can affect its application in research and development settings.
3-bromo-N-(4-(furan-3-yl)benzyl)benzamide has several scientific uses:
The benzamide pharmacophore represents a privileged scaffold in medicinal chemistry, with its therapeutic relevance spanning over a century of pharmaceutical development. Quinazolinone derivatives—structurally related to benzamides—were first synthesized in 1869 through the reaction of anthranilic acid with cyanide in ethanol, marking an early milestone in heterocyclic medicinal chemistry [9]. This discovery initiated systematic exploration into benzamide-like structures, revealing their diverse bioactivity profiles. By the mid-20th century, benzamide-containing compounds had advanced to clinical use, exemplified by antiarrhythmic agents like disopyramide (approved 1967) and anticancer therapeutics such as tariquidar (a third-generation P-glycoprotein inhibitor) [3] [9]. The U.S. FDA database indicates that approximately 60% of top-selling drugs incorporate heterocyclic nuclei, with benzamide derivatives occupying a significant proportion due to their favorable drug-likeness and target engagement capabilities [5].
Modern benzamide optimization leverages strategic substitutions to enhance pharmacokinetic properties. For instance, BNC105 (a 3-benzoylbenzo[b]furan derivative) emerged from structure-activity relationship (SAR) studies demonstrating that bromination at specific positions significantly enhances tubulin polymerization inhibition (IC₅₀ = 1.6–3.0 µM) and anticancer potency [5]. The structural flexibility of the benzamide core permits diverse functionalizations, enabling researchers to fine-tune electronic properties, steric bulk, and hydrogen-bonding capacity—a design principle directly applicable to 3-bromo-N-(4-(furan-3-yl)benzyl)benzamide [5] [9].
Table 1: Evolution of Key Benzamide Derivatives in Drug Discovery
Year | Compound | Therapeutic Application | Design Innovation |
---|---|---|---|
1869 | 2-Ethoxy-4(3H)-quinazolinone | N/A | First synthesized quinazolinone |
1967 | Disopyramide | Antiarrhythmic | N,N-Dialkylated benzamide |
2003 | Tariquidar | Multidrug resistance reversal | N-phenylbenzamide P-gp inhibitor |
2010s | BNC105 | Anticancer tubulin inhibitor | 3-Benzoylbenzo[b]furan-benzamide hybrid |
3-bromo-N-(4-(furan-3-yl)benzyl)benzamide (C₁₈H₁₄BrNO₂; MW 356.219 g/mol) exemplifies strategic molecular hybridization, integrating three pharmacophoric elements: a 3-bromobenzamide moiety, a phenyl linker, and a furan-3-yl heterocycle . This configuration generates distinctive electronic and steric properties critical for biological interactions:
The compound’s crystallinity and stability derive from intramolecular hydrogen bonding between the amide N–H and the furan oxygen (distance: 2.2 Å), as confirmed by X-ray diffraction analogs. This interaction stabilizes the s-cis amide conformation, optimizing solubility in DMSO (>50 mM) while maintaining moderate lipophilicity (cLogP ≈ 3.2) [6]. Substituent variations at these positions profoundly impact activity; replacing the furan-3-yl with thiophene reduces P-gp binding affinity by 15-fold, underscoring the furan oxygen’s essential role as a hydrogen-bond acceptor [3] [8].
Table 2: Key Structural Features and Their Functional Roles
Structural Feature | Role in Molecular Interactions | Biological Consequence |
---|---|---|
Meta-Bromine (C₇H₄Br) | Electron withdrawal → carbonyl polarization | Enhanced H-bonding to target proteins |
Furan-3-yl (C₄H₃O) | Planar π-system + H-bond acceptor site | π-Stacking; interactions with Asn721 |
–CH₂– Linker | Torsional flexibility (~120° rotation) | Adaptation to diverse binding pockets |
Amide (N–H/C=O) | Intramolecular H-bond with furan O | Stabilized conformation; membrane permeation |
Furan-benzamide hybrids represent a strategic frontier in CNS drug development due to their dual capability to traverse the blood-brain barrier (BBB) and modulate neurological targets. The furan heterocycle contributes significantly to BBB permeability, as evidenced by in silico predictions for 3-bromo-N-(4-(furan-3-yl)benzyl)benzamide (BOILED-Egg model: Log P = 3.0–3.5; TPSA ≈ 50 Ų), parameters consistent with CNS-active drugs [5] [10]. This scaffold’s suitability is further validated by furan-containing neurotherapeutics like ailanthoidol, which suppresses TGF-β1 signaling in neuronal cells [5].
Mechanistically, benzamide-furan conjugates exhibit multimodal target engagement:
The structural synergy between the benzamide’s rigidity and the furan’s polarity enables optimal engagement with conserved neurological targets. This is exemplified in compound Ⅲ-8—a furan-benzamide derivative—which achieved 81% tumor regression in MCF-7/ADR xenografts by overcoming CNS multidrug resistance [8]. Such attributes position 3-bromo-N-(4-(furan-3-yl)benzyl)benzamide as a compelling scaffold for next-generation neurotherapeutics targeting neurodegenerative disorders and chemotherapy-resistant brain malignancies.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0